![molecular formula C10H17BrO2 B13068507 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromocyclopentyl group attached to an oxolane ring via an oxy-methyl linkage .
Méthodes De Préparation
The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclopentanol with oxirane in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted oxolane derivatives .
Applications De Recherche Scientifique
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromocyclopentyl group can interact with hydrophobic pockets in proteins, while the oxolane ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane include:
2-([(2-Chlorocyclopentyl)oxy]methyl)oxolane: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
2-([(2-Fluorocyclopentyl)oxy]methyl)oxolane: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
2-([(2-Iodocyclopentyl)oxy]methyl)oxolane:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H17BrO2 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
2-[(2-bromocyclopentyl)oxymethyl]oxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-10H,1-7H2 |
Clé InChI |
GZOXVBHBUFIFMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)Br)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)
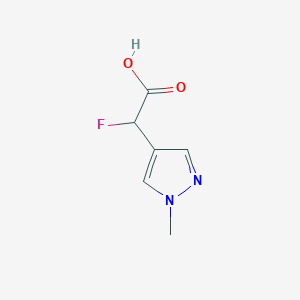
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)
![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
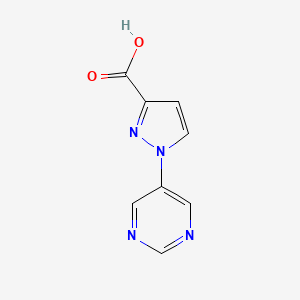
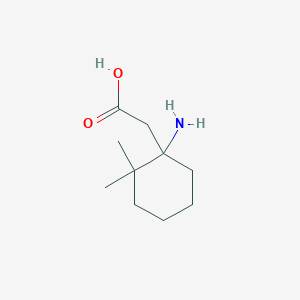
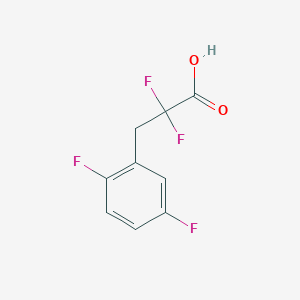
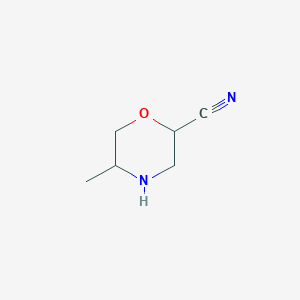

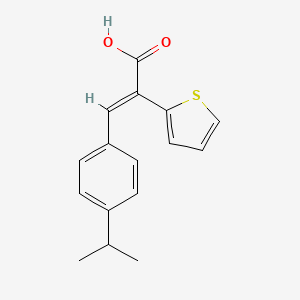
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
